molecular formula C21H16F2N4O2 B2784159 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile CAS No. 946308-24-3

2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No. B2784159
CAS RN: 946308-24-3
M. Wt: 394.382
InChI Key: CTKBJDSSRYPTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C21H16F2N4O2 and its molecular weight is 394.382. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Radiofluorination

Research on fluoroethoxy substituted derivatives indicates advancements in the synthesis and radiofluorination of selective ligands for the dopamine subtype-4 receptor. These developments are crucial for creating potential positron emission tomography (PET) imaging probes, offering insights into the neurological receptors and their functions (Tietze et al., 2006).

Antiproliferative Properties

Studies on benzochromene derivatives have shown significant anti-proliferative properties against colorectal cancer cell lines, indicating the potential of similar compounds in chemotherapy. The modulation of gene expression related to apoptosis in cancer cells highlights the therapeutic possibilities of these molecules (Hanifeh Ahagh et al., 2019).

Docking Studies

Docking studies of piperazine-1-yl-1H-indazole derivatives demonstrate the importance of molecular modeling in understanding the interaction between synthesized compounds and biological targets. This approach aids in the rational design of drugs with improved efficacy and specificity (Balaraju et al., 2019).

Antimicrobial Activity

The synthesis of new compounds with piperazine and fluoro-phenyl groups has been shown to produce molecules with notable antimicrobial activities. Such research contributes to the development of new antibiotics to combat resistant bacterial strains (Mishra et al., 2019).

Molecular Docking and SAR Studies

The incorporation of molecular docking and structure-activity relationship (SAR) studies in the development of triazole derivatives highlights the significance of computational techniques in drug discovery. These methods allow for the identification of molecular interactions that govern biological activity, guiding the synthesis of more effective therapeutic agents (Parveen et al., 2017).

properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O2/c22-15-7-5-14(6-8-15)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)16-3-1-2-4-17(16)23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBJDSSRYPTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.